molecular formula C17H22ClN B14708525 3,3-Diphenyl-N-ethylpropylamine hydrochloride CAS No. 22101-74-2

3,3-Diphenyl-N-ethylpropylamine hydrochloride

Cat. No.: B14708525
CAS No.: 22101-74-2
M. Wt: 275.8 g/mol
InChI Key: IMEMIVRUDXCIDN-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-ethylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21N.ClH and a molecular weight of 275.85 g/mol . This compound is a derivative of diphenylpropylamine and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-N-ethylpropylamine hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-N-ethylpropylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-N-ethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-N-ethylpropylamine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

22101-74-2

Molecular Formula

C17H22ClN

Molecular Weight

275.8 g/mol

IUPAC Name

N-ethyl-3,3-diphenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21N.ClH/c1-2-18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17-18H,2,13-14H2,1H3;1H

InChI Key

IMEMIVRUDXCIDN-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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